molecular formula C7H15BrO2 B8565247 5-Bromo-1,1-dimethoxypentane CAS No. 78643-42-2

5-Bromo-1,1-dimethoxypentane

Cat. No. B8565247
M. Wt: 211.10 g/mol
InChI Key: GDVDQWWINLDHSX-UHFFFAOYSA-N
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Patent
US04816470

Procedure details

A mixture of potassium phthalimide (0.48 g) and 5-bromopentanal dimethyl acetal (0.50 g) in dry dimethylformamide (3 ml) was stirred at 90° for 5 h and then allowed to cool. The resultant yellow suspension was then partitioned between water (30 ml) and ethyl acetate (3×30 ml). The combined organic extracts were then dried (Na2SO4) and concentrated in vauco.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH3:13][O:14][CH:15]([O:21][CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19]Br>CN(C)C=O>[CH3:13][O:14][CH:15]([O:21][CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(CCCCBr)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90° for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resultant yellow suspension was then partitioned between water (30 ml) and ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vauco

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC(CCCCN1C(C2=CC=CC=C2C1=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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